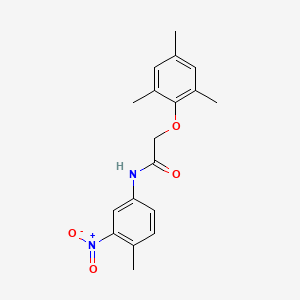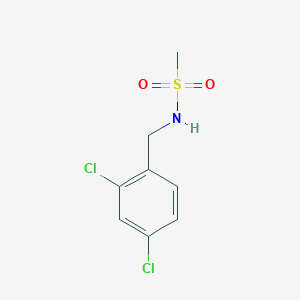
2-(mesityloxy)-N-(4-methyl-3-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"2-(mesityloxy)-N-(4-methyl-3-nitrophenyl)acetamide" is a chemical compound of interest in various scientific fields. Its synthesis, molecular structure, chemical reactions, and properties are key areas of study in organic chemistry.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step procedures, such as the reductive carbonylation of nitrobenzene, catalyzed by Pd(II)-complexes, leading to various acetamide derivatives (A. Vavasori, Marco Capponi, L. Ronchin, 2023). Alkylation and nitration processes can also be involved in the synthesis of related compounds (Zhang Da-yang, 2004).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often studied using various spectroscopic methods. For instance, substituted N-(2-hydroxyphenyl)-acetamides have been characterized by IR, NMR, and X-ray crystallography, revealing details about intra- and intermolecular hydrogen bonds (T. Romero, Angela Margarita, 2008).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives can be influenced by solvent and temperature. For example, the formation of three-centered solvation H complexes in solutions of N-(4-methyl-2-nitrophenyl)acetamide shows a nonlinear dependence on the NH stretching frequency, highlighting the importance of solvent interactions (I. G. Krivoruchka et al., 2004).
Physical Properties Analysis
The physical properties of acetamide derivatives, like solvatochromism, depend on various factors, including molecular structure and the nature of the solvent. This is exemplified in studies of N-(4-methyl-2-nitrophenyl)acetamide (I. G. Krivoruchka et al., 2004).
Chemical Properties Analysis
Chemical properties, such as reactivity and selectivity, are key in understanding the behavior of acetamide derivatives in different chemical reactions. The selectivity in the synthesis of N-(4-hydroxyphenyl)acetamide using Pd(II)-complexes is a relevant example (A. Vavasori, Marco Capponi, L. Ronchin, 2023).
properties
IUPAC Name |
N-(4-methyl-3-nitrophenyl)-2-(2,4,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-11-7-13(3)18(14(4)8-11)24-10-17(21)19-15-6-5-12(2)16(9-15)20(22)23/h5-9H,10H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSXZUIOVZXQDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2C)C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B5696085.png)



![N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5696112.png)


![4-chloro-N'-[(5-chloro-2-thienyl)methylene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5696131.png)
![4-benzyl-1-[(3-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5696138.png)

![2,3-dihydro-1H-naphtho[2,3-d]pyrrolo[1,2-a]imidazole-5,10-dione](/img/structure/B5696154.png)

![4-chloro-N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}benzenecarboximidamide](/img/structure/B5696165.png)
